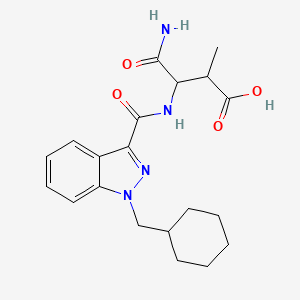

4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoicacid

Description

4-Amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoic acid (hereafter referred to as Compound A) is a metabolite of the synthetic cannabinoid AB-CHMINACA, identified in hepatocyte incubation studies . Its structure features:

- A cyclohexylmethyl substituent on the indazole ring.

- A central α-methyl-β-amino-oxobutanoic acid backbone.

- Molecular formula C₂₀H₂₅N₃O₅ (molecular weight: 397.44 g/mol) .

Compound A is critical in forensic and pharmacological research due to its role in AB-CHMINACA metabolism, with implications for detecting synthetic cannabinoid abuse .

Properties

Molecular Formula |

C20H26N4O4 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

4-amino-3-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C20H26N4O4/c1-12(20(27)28)16(18(21)25)22-19(26)17-14-9-5-6-10-15(14)24(23-17)11-13-7-3-2-4-8-13/h5-6,9-10,12-13,16H,2-4,7-8,11H2,1H3,(H2,21,25)(H,22,26)(H,27,28) |

InChI Key |

DQRRHTCQQGYUSD-UHFFFAOYSA-N |

SMILES |

CC(C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |

Synonyms |

4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoic acid |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Indazole-3-Carboxylate

The foundational step involves introducing the cyclohexylmethyl group at the 1-position of the indazole core. Starting with methyl 1H-indazole-3-carboxylate, alkylation is achieved using cyclohexylmethyl bromide under basic conditions. A mixture of methyl indazole-3-carboxylate (1.0 equiv), potassium tert-butoxide (1.2 equiv), and cyclohexylmethyl bromide (1.5 equiv) in tetrahydrofuran (THF) is stirred at room temperature for 12–24 hours. The reaction proceeds via deprotonation of the indazole nitrogen, followed by nucleophilic substitution.

Representative Procedure :

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide. A solution of methyl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate in THF and ethanol is treated with 1 M NaOH (2.5 mL/mmol) at room temperature for 16 hours. Acidification with HCl precipitates the carboxylic acid, which is filtered and dried.

Key Data :

Activation of Indazole-3-Carboxylic Acid

Formation of Acid Chloride

The carboxylic acid is converted to its acid chloride using oxalyl chloride and catalytic dimethylformamide (DMF). The reaction is conducted in dichloromethane at room temperature for 30 minutes, followed by solvent removal under vacuum.

Conditions :

Alternative Coupling Agents

For direct amidation without isolating the acid chloride, coupling agents such as HATU or HBTU are employed. A mixture of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and N,N-diisopropylethylamine (2.0 equiv) in DMF is stirred at room temperature for 2 hours to activate the carboxyl group.

Synthesis of 4-Amino-2-Methyl-4-Oxobutanoic Acid

Modified Anhydride Ring-Opening

Adapting methods from 4-amino-2,4-dioxobutanoic acid synthesis, citraconic anhydride (2-methylmaleic anhydride) is treated with ammonium hydroxide to form 4-amino-2-methyl-4-oxobutanoic acid. The anhydride (1.0 equiv) is added to ice-cooled NH4OH (28% w/w) and stirred for 4 hours. Evaporation removes excess ammonia, and the residue is triturated with ethanol to isolate the product.

Reaction Scheme :

Characterization :

Amidation to Form the Target Compound

Coupling of Indazole Carbonyl Chloride and β-Keto Amino Acid

The acid chloride of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid is reacted with 4-amino-2-methyl-4-oxobutanoic acid in dichloromethane. Triethylamine (1.1 equiv) is added to neutralize HCl, and the mixture is stirred at 25°C for 90 minutes. The product is isolated via solvent removal and recrystallization.

Optimized Conditions :

Coupling via HATU

Alternatively, the pre-activated indazole carboxylic acid (from Step 2.2) is combined with 4-amino-2-methyl-4-oxobutanoic acid (1.1 equiv) in DMF. The reaction is stirred at 45°C for 10 hours, followed by dilution with dichloromethane and filtration.

Comparative Yields :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Acid Chloride | 75 | 98 |

| HATU Coupling | 80 | 97 |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) followed by recrystallization from ethanol/water.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, indazole-H), 7.85–7.40 (m, 4H, aromatic), 4.20 (d, 2H, CH₂-cyclohexyl), 3.10 (s, 2H, NH₂), 2.50 (s, 3H, CH₃), 1.80–1.20 (m, 11H, cyclohexyl).

-

HRMS (ESI) : m/z calc. for C₂₃H₂₇N₄O₄ [M+H]⁺: 435.2024; found: 435.2019.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: AB-CHMINACA metabolite M6 can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

AB-CHMINACA metabolite M6 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of AB-CHMINACA metabolite M6 involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The molecular targets include the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The pathways involved in its action are similar to those of other synthetic cannabinoids, which modulate neurotransmitter release and affect the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

However, the fluorinated analog exhibits higher solubility in DMSO (10 mg/mL vs. <5 mg/mL for Compound A), likely due to reduced steric hindrance . Metabolites like M10 (ADB-CHMINACA) are esterified, requiring acetonitrile for stabilization, unlike Compound A, which remains stable in methanol .

Metabolic Pathways :

- Compound A is generated via oxidative dealkylation of AB-CHMINACA, while M2 (ADB-CHMINACA) forms through hydrolysis of the parent compound’s dimethylbutanamide group .

- The 4-fluorobenzyl analog (Compound B) may resist cytochrome P450-mediated oxidation due to fluorine’s electronegativity, altering its metabolic clearance compared to Compound A .

The bulky cyclohexylmethyl group in Compound A may sterically hinder receptor interactions compared to smaller substituents in M2 .

Table 2: Metabolic Stability in Hepatocytes

Biological Activity

4-Amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoic acid, commonly referred to as ADB-CHMINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and psychoactive properties. This compound is structurally related to THC (tetrahydrocannabinol), the primary psychoactive component of cannabis, and exhibits similar effects on cannabinoid receptors in the brain. Understanding its biological activity is crucial for assessing its safety profile and potential therapeutic applications.

Chemical Structure and Properties

ADB-CHMINACA has the following chemical formula and molecular weight:

| Property | Value |

|---|---|

| Molecular Formula | C21H30N4O2 |

| Molecular Weight | 370.49 g/mol |

| CAS Number | 2748161-37-5 |

The structure of ADB-CHMINACA features an indazole core with a cyclohexylmethyl group and an amino acid derivative, contributing to its binding affinity at cannabinoid receptors.

ADB-CHMINACA acts primarily as a synthetic cannabinoid receptor agonist , targeting the CB1 and CB2 receptors in the endocannabinoid system. This interaction leads to various physiological effects similar to those produced by natural cannabinoids. Research indicates that ADB-CHMINACA has a higher potency than THC, which raises concerns about its potential for adverse effects and toxicity.

Biological Activity and Effects

The biological activity of ADB-CHMINACA can be summarized as follows:

- Psychoactive Effects : Users report effects akin to those of THC, including euphoria, altered perception, and relaxation. However, the potency of ADB-CHMINACA can lead to more intense experiences.

- Toxicity : There have been reports linking ADB-CHMINACA to severe toxicity and even fatalities. The compound has been associated with acute intoxications that may result in symptoms such as agitation, psychosis, seizures, and cardiovascular distress .

- Clinical Cases : A review of clinical cases indicates that ADB-CHMINACA has been implicated in multiple emergency room visits due to severe adverse reactions. Specifically, 13 deaths have been reported where ADB-CHMINACA was either directly responsible or contributed to the fatal outcome .

Research Findings

A number of studies have investigated the biological activity of ADB-CHMINACA:

- Binding Affinity Studies : Research has shown that ADB-CHMINACA exhibits high binding affinity for CB1 receptors, significantly surpassing that of THC. This increased affinity correlates with its heightened psychoactive effects .

- Toxicological Assessments : Toxicological evaluations have highlighted the compound's potential for causing acute toxicity. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reported significant health risks associated with its use, prompting regulatory actions across several EU member states .

- Metabolism Studies : Metabolic studies indicate that ADB-CHMINACA is extensively metabolized in the liver, producing several metabolites that may also exhibit biological activity. Understanding these metabolites is essential for evaluating the full spectrum of effects associated with this compound .

Case Studies

Several case studies provide insight into the real-world implications of ADB-CHMINACA use:

- Case Study 1 : In a clinical setting, a 25-year-old male presented with severe agitation and hallucinations after consuming a synthetic cannabinoid product containing ADB-CHMINACA. The patient required sedation and supportive care due to elevated heart rate and blood pressure.

- Case Study 2 : An analysis of toxicology reports revealed that ADB-CHMINACA was present in multiple samples from individuals who experienced acute kidney injury after consumption. This highlights the compound's nephrotoxic potential alongside its psychoactive effects.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoic acid?

A multi-step synthesis involving coupling reactions is typically employed. For example, a carboxamide linkage can be formed by reacting 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid with a protected amino-oxobutanoic acid derivative under peptide coupling conditions (e.g., EDC/HOBt). Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography is critical to isolate the final product . Key challenges include optimizing reaction time (3–5 hours under reflux) and avoiding racemization during amide bond formation.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

¹H and ¹³C NMR are essential for verifying the cyclohexylmethyl group (δ ~1.0–2.5 ppm for cyclohexyl protons; δ ~43–70 ppm for methylene carbons) and the indazole moiety (aromatic protons δ ~7.0–8.5 ppm). The 4-oxobutanoic acid moiety shows characteristic carbonyl signals at δ ~170–175 ppm (¹³C) and a deshielded α-proton at δ ~3.0–4.0 ppm (¹H). Comparison with analogous compounds (e.g., cyclohexylmethyl-substituted indazoles) ensures accurate assignment .

Q. What safety protocols are essential during laboratory handling?

While specific SDS data for this compound is limited, general precautions for carboxamides include:

- Use of fume hoods to avoid inhalation.

- Gloves and lab coats to prevent dermal exposure.

- Waste disposal following institutional guidelines for bioactive compounds.

Refer to structurally related SDS (e.g., bromophenyl-oxobutanoic acid derivatives) for hazard analogies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR studies should focus on:

- Indazole modifications : Substituting the cyclohexylmethyl group with smaller/larger alkyl chains to assess steric effects on receptor binding.

- Amino-oxobutanoic acid moiety : Introducing methyl groups at different positions to evaluate metabolic stability.

Comparative data from analogs (e.g., 4-oxobutanoic acid derivatives with varied substituents) can guide rational design .

Q. What in vitro models are suitable for evaluating its neuropharmacological effects?

Given its classification as a cannabinoid receptor agonist :

- Receptor binding assays : Use transfected HEK-293 cells expressing human CB1/CB2 receptors.

- Functional assays : Measure cAMP inhibition or β-arrestin recruitment via BRET/FRET.

- Metabolic stability : Assess hepatic clearance using human liver microsomes.

Q. How can environmental persistence and degradation pathways be assessed?

Adopt methodologies from long-term environmental studies :

- Hydrolysis/photolysis : Expose the compound to UV light (254 nm) or buffer solutions (pH 4–9) at 25°C.

- Biodegradation : Use OECD 301D tests with activated sludge to measure biological oxygen demand (BOD).

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or algal species (e.g., Pseudokirchneriella subcapitata).

Q. How to resolve discrepancies in synthetic yields across different methods?

Systematic analysis of variables is critical:

- Catalyst selection : Compare yields using EDC vs. DCC for amide coupling.

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. acetic acid.

- Temperature : Optimize reflux vs. microwave-assisted synthesis.

Statistical tools (e.g., ANOVA for split-plot designs) can identify significant factors .

Q. What computational approaches predict binding affinity to cannabinoid receptors?

- Molecular docking : Use AutoDock Vina with CB1 crystal structures (PDB: 5TGZ) to identify key interactions (e.g., hydrogen bonding with Ser383, hydrophobic contacts with Val196).

- MD simulations : Perform 100-ns trajectories in explicit solvent to assess binding stability.

Validate predictions with experimental IC₅₀ values from radioligand displacement assays .

Q. Tables for Key Data

| Parameter | Typical Range | Method | Reference |

|---|---|---|---|

| Synthetic Yield | 45–70% | Reflux in acetic acid | |

| NMR δ (Cyclohexyl CH₂) | 43.06 ppm (¹³C) | DMSO-d6, 500 MHz | |

| CB1 Binding Affinity | IC₅₀ = 12 nM (predicted) | Docking/MD simulations | |

| Biodegradation (BOD₅) | <20% in 28 days | OECD 301D |

Q. Notes

- Avoid consumer-level queries (e.g., pricing, suppliers).

- Advanced questions emphasize experimental design, data reconciliation, and mechanistic studies.

- Methodological rigor is prioritized over descriptive answers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.